![molecular formula C12H13ClN2O B13883020 [4-(5-Chloromethyl-isoxazol-3-yl)-phenyl]-dimethyl-amine](/img/structure/B13883020.png)
[4-(5-Chloromethyl-isoxazol-3-yl)-phenyl]-dimethyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(chloromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline is a complex organic compound that features a chloromethyl group attached to an oxazole ring, which is further connected to a dimethylaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(chloromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline typically involves the formation of the oxazole ring followed by the introduction of the chloromethyl group. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of aniline derivatives with chloromethyl ketones in the presence of a base can yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the oxazole ring and subsequent chloromethylation .
Analyse Chemischer Reaktionen
Types of Reactions
4-[5-(chloromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization: The oxazole ring can be involved in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. For example, zinc chloride can be used as a catalyst in chloromethylation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nucleophilic substitution of the chloromethyl group can yield a variety of substituted oxazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-[5-(chloromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Medicine: Its derivatives may have pharmacological properties that make them candidates for therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[5-(chloromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other oxazole derivatives and chloromethyl-substituted anilines. Examples include:
- 4-[5-(bromomethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline
- 4-[5-(fluoromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline
- 4-[5-(iodomethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline .
Uniqueness
The uniqueness of 4-[5-(chloromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the oxazole ring and the chloromethyl group allows for a wide range of chemical modifications and applications .
Eigenschaften
Molekularformel |
C12H13ClN2O |
|---|---|
Molekulargewicht |
236.70 g/mol |
IUPAC-Name |
4-[5-(chloromethyl)-1,2-oxazol-3-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C12H13ClN2O/c1-15(2)10-5-3-9(4-6-10)12-7-11(8-13)16-14-12/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
WDGRAIWJTWJNNO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=NOC(=C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


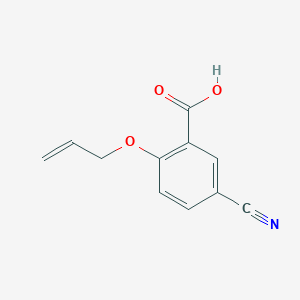
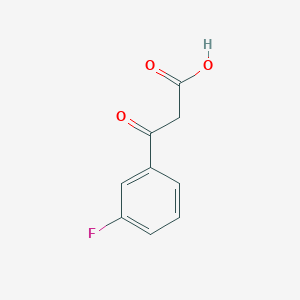
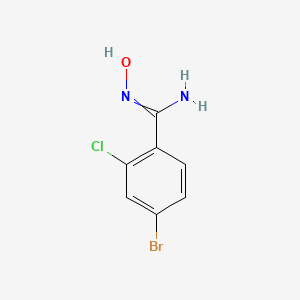
![[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid](/img/structure/B13882954.png)
![N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882957.png)
![1-[2-(4-Aminophenyl)acetyl]azetidin-2-one](/img/structure/B13882959.png)

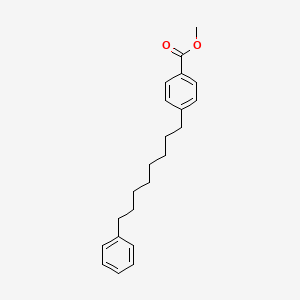
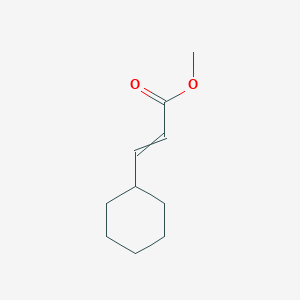
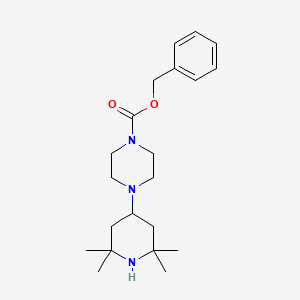
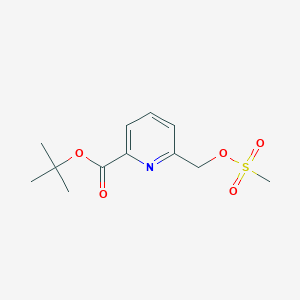

![4-[2-(4-Methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13883012.png)
![Ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13883024.png)
